molecular formula C4H13ClN2O B1432141 (2-Ethoxyethyl)hydrazine dihydrochloride CAS No. 809282-62-0

(2-Ethoxyethyl)hydrazine dihydrochloride

Cat. No.: B1432141
CAS No.: 809282-62-0
M. Wt: 140.61 g/mol
InChI Key: WZRLUGCDAWAPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxyethyl)hydrazine dihydrochloride: is a chemical compound with the molecular formula C4H14Cl2N2O and a molecular weight of 177.07 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyethyl)hydrazine dihydrochloride typically involves the reaction of ethoxyethyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield substituted hydrazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2-Ethoxyethyl)hydrazine dihydrochloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of hydrazine derivatives and other nitrogen-containing compounds .

Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein interactions .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It is a key intermediate in the synthesis of drugs with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a stabilizer and additive in certain industrial processes .

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • (2-Methoxyethyl)hydrazine dihydrochloride
  • (2-Propoxyethyl)hydrazine dihydrochloride
  • (2-Butoxyethyl)hydrazine dihydrochloride

Uniqueness: (2-Ethoxyethyl)hydrazine dihydrochloride is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

CAS No.

809282-62-0

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

IUPAC Name

2-ethoxyethylhydrazine;hydrochloride

InChI

InChI=1S/C4H12N2O.ClH/c1-2-7-4-3-6-5;/h6H,2-5H2,1H3;1H

InChI Key

WZRLUGCDAWAPNK-UHFFFAOYSA-N

SMILES

CCOCCNN.Cl.Cl

Canonical SMILES

CCOCCNN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxyethyl)hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Ethoxyethyl)hydrazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Ethoxyethyl)hydrazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Ethoxyethyl)hydrazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Ethoxyethyl)hydrazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Ethoxyethyl)hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.